Chemical structure and properties of 5-Bromoindoline-6-carboxylic acid hydrochloride
Chemical structure and properties of 5-Bromoindoline-6-carboxylic acid hydrochloride
[1]
Part 1: Core Directive & Executive Summary
5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Unlike its aromatic counterpart (indole), the indoline (2,3-dihydroindole) core offers a distinct three-dimensional vector, positioning substituents out of the planar aromatic space. This compound serves as a critical "bifunctional scaffold," possessing both a nucleophilic secondary amine and an electrophilic carboxylic acid (along with a reactive aryl bromide handle), making it an ideal candidate for peptidomimetic design, kinase inhibitor development, and fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, synthesis pathways, and applications in medicinal chemistry.
Part 2: Chemical Identity & Structural Analysis
Chemical Identification
| Property | Detail |
| Common Name | 5-Bromoindoline-6-carboxylic acid hydrochloride |
| Systematic Name | 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride |
| CAS Number (HCl Salt) | 2137804-02-3 |
| CAS Number (Free Base) | 1936145-10-6 |
| Molecular Formula | C₉H₈BrNO₂[1][2][3][4] · HCl |
| Molecular Weight | 242.07 (Free Base) / 278.53 (HCl Salt) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
Structural Logic & Pharmacophore Analysis
The 5-bromoindoline-6-carboxylic acid scaffold is defined by three critical structural features that dictate its reactivity and utility:
-
The Indoline Core (Dihydroindole): Unlike the planar indole, the indoline ring adopts a slightly puckered conformation at the C2-C3 bond. The nitrogen atom is sp³-hybridized (though with significant p-character resonance into the benzene ring), making it more basic (pKa ~9) than the indole nitrogen (pKa ~ -2). This allows for easier salt formation (hydrochloride) and increased water solubility.
-
Ortho-Disposition of Br and COOH: The 5-bromo and 6-carboxylic acid groups are positioned ortho to each other on the benzene ring. This steric crowding can influence the torsion angle of the carboxylic acid, potentially locking it out of coplanarity with the benzene ring.
-
The Aryl Bromide Handle: The bromine at position 5 is electronically activated by the para-nitrogen (N1), making it highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without requiring harsh conditions.
Part 3: Synthesis & Manufacturing
Retrosynthetic Analysis
The synthesis of 5-bromoindoline-6-carboxylic acid generally proceeds through the reduction of the corresponding indole precursor. Direct bromination of the indoline core is regioselective due to the strong directing effect of the amine.
Figure 1: Retrosynthetic pathway highlighting the regioselective bromination driven by the indoline nitrogen.
Detailed Synthetic Protocol
Step 1: Reduction of Indole-6-carboxylic acid
-
Reagents: Sodium cyanoborohydride (NaCNBH₃), Glacial Acetic Acid.
-
Mechanism: The indole double bond (C2=C3) is protonated to form an iminium ion, which is then reduced by the hydride source.
-
Protocol: Dissolve Indole-6-carboxylic acid in acetic acid at 15°C. Add NaCNBH₃ portion-wise (exothermic). Stir at room temperature for 2-4 hours. Quench with water, neutralize to pH ~8, and extract with Ethyl Acetate.
Step 2: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Selectivity: The indoline nitrogen is a strong electron-donating group (EDG) and directs electrophilic aromatic substitution to the para position (Position 5) and ortho position (Position 7). Position 5 is sterically favored over position 7 (which is flanked by the alkyl ring). The 6-COOH group (EWG) deactivates the ring but directs meta (also to position 5 relative to itself, though less strongly). The cooperative effect directs Br to Position 5.
-
Protocol: Dissolve Indoline-6-carboxylic acid in DMF. Cool to 0°C. Add NBS (1.05 eq) slowly. Monitor by LCMS. The product precipitates or is isolated by aqueous workup.
Step 3: Hydrochloride Salt Formation
-
Protocol: Dissolve the free amino acid in minimal methanol/dioxane. Add 4M HCl in dioxane. The hydrochloride salt precipitates as an off-white solid. Filter and wash with diethyl ether.
Part 4: Physicochemical Properties
| Property | Value / Description | Context |
| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid proton. Slightly more acidic than benzoic acid due to Br (-I effect). |
| pKa (Base) | ~8.5 - 9.5 | Indoline nitrogen. Basic enough to form stable salts. |
| LogP | ~1.8 (Free Base) | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| H-Bond Donors | 3 (NH, OH, HCl) | High capacity for interaction with solvent/receptors. |
| Stability | Oxidation Sensitive | Indolines can oxidize back to indoles upon prolonged exposure to air/light. Store under inert gas. |
Part 5: Applications in Drug Discovery
Kinase Inhibitors
The 5,6-substitution pattern mimics the adenine binding motif found in many ATP-competitive inhibitors. The 6-COOH can form hydrogen bonds with the hinge region or solvent-front residues, while the 5-Br allows for the attachment of hydrophobic aryl groups to access the hydrophobic back pocket.
Constrained Amino Acids
This scaffold acts as a conformationally restricted analogue of phenylalanine or tyrosine. When incorporated into peptide chains, the indoline ring restricts the rotation of the backbone (phi/psi angles), stabilizing secondary structures like beta-turns.
PROTAC Linkers
The bifunctional nature (Amine + Acid) makes it an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras). The rigid indoline core can orient the E3 ligase ligand relative to the target protein ligand more precisely than flexible alkyl chains.
Part 6: Handling & Safety (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at -20°C under Nitrogen or Argon.
-
Incompatibility: Strong oxidizing agents (risk of aromatization to indole).
Part 7: Experimental Workflow Visualization
The following diagram illustrates the decision logic for purifying the hydrochloride salt, ensuring high purity for biological assays.
Figure 2: Purification decision tree for 5-Bromoindoline-6-carboxylic acid hydrochloride.
Part 8: References
-
ChemicalBook . (2025). 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Properties. Retrieved from
-
EnamineStore . (2025). 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride. Retrieved from
-
BLD Pharm . (2025). 5-Bromoindoline-6-carboxylic acid hydrochloride.[1][3][5][6][7] Retrieved from
-
PubChem . (2025).[2] 5-Bromo-6-chloroindoline-2-carboxylic acid (Related Structure Analysis). Retrieved from
-
Bentham Science . (2023).[8] Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from
Sources
- 1. 346689-92-7_CAS号:346689-92-7_1-(4-Methyl-3-nitrophenyl)sulfonylpyrrolidine - 化源网 [m.chemsrc.com]
- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N/A|7-Bromo-2-oxoindoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5-溴吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. EnamineStore [enaminestore.com]
- 6. echemi.com [echemi.com]
- 7. 89139-77-5_CAS号:89139-77-5_[N-acetyl-4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino] acetate - 化源网 [chemsrc.com]
- 8. researchgate.net [researchgate.net]
